1-Azabicyclo[2.2.1]heptane-4-carboxamide hydrobromide
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Description
1-Azabicyclo[2.2.1]heptane-4-carboxamide hydrobromide is a compound that is structurally unique and exhibits diverse chemistry . It is an analog of bicyclo [1.1.0]butane featuring a nitrogen atom at one bridgehead .
Chemical Reactions Analysis
These structures can participate in a range of strain-releasing reactions which typically cleave the central, strained bond to deliver cyclobutanes or azetidines . They can access diverse chemistry and are valuable as synthetic precursors to cyclobutanes and azetidines .Safety and Hazards
Future Directions
In the past 5 years, there has been a resurgent interest in the chemistry of 1-Azabicyclo[2.2.1]heptane-4-carboxamide hydrobromide driven by the pharmaceutical industry’s increasing desire for new methods to access cyclobutanes and azetidines . This highlights their value as synthetic precursors to cyclobutanes and azetidines .
Properties
IUPAC Name |
1-azabicyclo[2.2.1]heptane-4-carboxamide;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O.BrH/c8-6(10)7-1-3-9(5-7)4-2-7;/h1-5H2,(H2,8,10);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUJIFFRXBXWLRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1(C2)C(=O)N.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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